molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

Cat. No.: B1472400
CAS No.: 1547058-31-0
M. Wt: 193.2 g/mol
InChI Key: DJMWZZVJKPBBOM-UHFFFAOYSA-N
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Description

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid is a chemical compound of interest in medicinal chemistry and life sciences research, built on a pyrimidine heterocyclic scaffold. The pyrimidine ring is a fundamental structure in biology and is considered a "privileged scaffold" in drug discovery due to its proven ability to bind to a diverse range of biological targets . This makes derivatives based on this core structure valuable tools for developing novel therapeutic agents. The specific substitution pattern of this compound suggests potential for multiple research applications. The 2-cyclopropylpyrimidin-4-amine moiety is a key structural feature, and similar scaffolds are frequently investigated in the development of new antibacterial agents . Furthermore, pyrimidine derivatives are extensively explored in other therapeutic areas, including cardiovascular and hematological disease research . The acetic acid side chain offers a versatile handle for further chemical modification, enabling conjugation to peptides or other molecules to optimize properties like solubility and target binding. Researchers can utilize this compound as a versatile chemical building block for the synthesis of more complex molecules or as a starting point for structure-activity relationship (SAR) studies. Its structure aligns with ongoing research efforts to combat antimicrobial resistance and discover new enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMWZZVJKPBBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula for this compound is C9H11N3O2C_9H_{11}N_3O_2. Its structure features a pyrimidine ring substituted with a cyclopropyl group and an amino acid moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have focused on the anti-inflammatory properties of pyrimidine derivatives, including this compound. The following sections detail its effects on various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation.

Table 1: Inhibition Potency of Pyrimidine Derivatives Against COX Enzymes

CompoundIC50 (μM)COX Selectivity
This compoundTBDTBD
Celecoxib0.04 ± 0.01High
Indomethacin9.17Moderate

Note: TBD indicates that specific IC50 values for the target compound are pending further research.

In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound showed comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

2. Anticancer Activity

The compound has also been evaluated for its potential as an anticancer agent. It has been noted that certain pyrimidine derivatives can induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation.

Case Study: Antiproliferative Effects
A series of experiments revealed that compounds structurally related to this compound exhibited potent antiproliferative activity against various cancer cell lines. The lead compound demonstrated significant selectivity for cancerous cells over normal cells, indicating a favorable therapeutic index .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrimidine Ring : Essential for interaction with biological targets.
  • Cyclopropyl Substitution : Enhances lipophilicity and cellular uptake.
  • Amino Acid Moiety : Facilitates binding to receptors involved in inflammatory responses.

Scientific Research Applications

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid is a chemical compound with a pyrimidine structure featuring a cyclopropyl group attached to the nitrogen-containing heterocyclic ring. It belongs to the class of amino acids and has potential pharmacological applications due to the presence of both amino and carboxylic acid functional groups. The molecular formula for this compound is C9H11N3O2, and it has a molecular weight of approximately 195.20 g/mol.

Chemical Properties and Reactivity

The chemical reactivity of this compound is attributed to its functional groups. It can undergo various reactions typical of amino acids:

  • Esterification
  • Amide formation
  • Salt formation

These reactions can be utilized in synthetic pathways to modify the compound or develop derivatives with enhanced biological activity. Several synthetic routes have been proposed for the preparation of this compound, allowing for the production of the compound in a laboratory setting and further exploration of its properties.

Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar structures have been reported to possess antibacterial and antiviral properties. The pyrimidine moiety is often associated with various pharmacological effects:

  • Enzyme inhibition
  • Antiviral activity
  • Anticancer potential

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Interaction studies are crucial for understanding how this compound interacts with biological molecules. These studies may include:

  • Protein binding assays
  • Cell-based assays
  • In vivo studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid with structurally related pyrimidine-acetic acid derivatives, emphasizing substituent effects and biological outcomes.

Table 1: Structural and Functional Comparison of Pyrimidine-Acetic Acid Derivatives

Compound Name Pyrimidine Substituents Acetic Acid Linkage Key Biological Effects
This compound 6-cyclopropyl, 4-amino Amino Unknown (inferred: potential metabolic modulation)
Wy-14,643 4-chloro, 6-(2,3-xylidino), 2-thio Thioether Hepatocarcinogenicity, persistent DNA replication
[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-...)acetic acid 6-amino, 3-ethyl, 2,4-dioxo, 1-propyl Sulfonyl No direct data; sulfonyl group may enhance stability
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Thiazole-pyrazine hybrid Carbonyl-amino Unknown (structural diversity suggests varied targets)

Structural Analysis

  • Cyclopropyl vs. Xylidino/Thio Groups (Wy-14,643): The cyclopropyl group in the target compound likely reduces steric bulk compared to the 2,3-xylidino substituent in Wy-14,643.
  • Sulfonyl vs. Amino Linkages (Compound in ): The sulfonyl group in [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-...)acetic acid enhances electronegativity and may improve metabolic stability compared to the amino linker in the target compound. The dioxo and propyl groups in this analog further differentiate its reactivity .

Physicochemical Properties (Inferred)

  • Solubility : The acetic acid moiety in all compounds enhances aqueous solubility. The cyclopropyl group may slightly reduce hydrophilicity compared to Wy-14,643’s polar thioether group.

Preparation Methods

Cyclization of Cyanoacetate and Urea Derivatives

  • Process Overview:
    Cyanoacetate (methyl or ethyl cyanoacetate) and urea undergo a cyclization reaction in the presence of sodium metal and an alcohol solvent (methanol or ethanol). The reaction proceeds under reflux (65-80 °C) for 3-4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.

  • Key Reaction Parameters:

    • Sodium metal: 2 mmol per 1 mL solvent
    • Solvent: Absolute methanol or ethanol
    • pH adjustment to neutral after reaction completion
    • Yield: Approximately 96.9% for the intermediate pyrimidinedione
  • Methylation Step:
    The pyrimidinedione is methylated using methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of a solid alkali (NaOH or KOH) and a phase transfer catalyst (tetrabutylammonium bromide) at 60-80 °C for 8-10 hours. This step converts the pyrimidinedione to 4-amino-2,6-dimethoxypyrimidine, an important intermediate for further functionalization.

  • Advantages:
    This method avoids toxic reagents like phosphorus oxychloride, reduces hazardous waste, simplifies the process, and improves environmental sustainability while maintaining high yields.

Ammonolysis and Alkoxylation of Dichloropyrimidines

  • Process Overview:
    Starting from commercially available 4,6-dichloropyrimidine, ammonolysis is performed under atmospheric pressure at 30-60 °C with ammonia or amines to selectively substitute one chlorine atom, yielding 4-amino-6-chloropyrimidine intermediates.

  • Subsequent Alkoxylation:
    The 4-amino-6-chloropyrimidine is then reacted with alcohols in the presence of alkaline catalysts under reflux conditions to replace the remaining chlorine with alkoxy groups, affording 4-amino-6-alkoxypyrimidines.

  • Reaction Conditions:

    • Molar ratio of dichloropyrimidine to ammonia: 1:2–8
    • Reaction monitored until residual dichloropyrimidine is ≤0.1%
    • Solid-liquid separation and drying yield the intermediate product
  • Advantages:
    This method is green, cost-effective, has high yields, low impurities, and is suitable for industrial scale-up.

Summary of Preparation Methodology and Reaction Data

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
Cyclization Cyanoacetate + urea, sodium metal, MeOH/EtOH, reflux 65-80 °C, 3-4 h 4-amino-2,6-pyrimidinedione ~97 High yield, environmentally friendly, avoids phosphorus oxychloride
Methylation Pyrimidinedione + dimethyl sulfate, NaOH, TBAB, toluene, 60-80 °C, 8-10 h 4-amino-2,6-dimethoxypyrimidine High Phase transfer catalyst improves efficiency
Ammonolysis of dichloropyrimidine 4,6-dichloropyrimidine + ammonia, 30-60 °C, atmospheric pressure 4-amino-6-chloropyrimidine High Selective substitution, low residual starting material
Alkoxylation 4-amino-6-chloropyrimidine + alcohol, alkaline catalyst, reflux 4-amino-6-alkoxypyrimidine High Green, cost-effective, industrially viable
Nucleophilic substitution (S_NAr) 4-chloropyrimidine derivative + aminoacetic acid or protected amine, polar aprotic solvent This compound Variable Requires careful control of reaction conditions; deprotection steps may be needed

Research Findings and Practical Considerations

  • The cyclization/methylation route offers a simplified, green, and high-yielding process for preparing pyrimidine intermediates without hazardous reagents, which is beneficial for scale-up and industrial applications.

  • The ammonolysis and alkoxylation of dichloropyrimidines provide a modular and efficient path to introduce various substituents at the 6-position, including cyclopropyl groups, by selecting appropriate alkoxy reagents or further functionalization.

  • Nucleophilic aromatic substitution is a reliable method for attaching aminoacetic acid moieties to the pyrimidine ring, with precedents in related heterocyclic chemistry showing good yields and functional group compatibility.

  • Reaction optimization involves balancing temperature, solvent choice, and reagent ratios to maximize yield and purity while minimizing side reactions and environmental impact.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid?

To optimize synthesis, employ Design of Experiments (DoE) frameworks to systematically vary parameters like reaction temperature, solvent polarity, and molar ratios. For example, adjust sodium hydroxide concentration and reaction time (as in analogous pyrimidine-acetic acid syntheses) to maximize yield . Use orthogonal analytical techniques (e.g., HPLC, NMR) to monitor intermediate formation and purity . Evidence from pyrimidine-thiol derivative syntheses suggests aqueous-phase reactions with controlled pH (e.g., HCl addition for crystallization) improve reproducibility .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine single-crystal X-ray diffraction (for absolute configuration confirmation) with spectroscopic methods:

  • ¹H/¹³C NMR : Assign cyclopropyl (δ 0.76–0.96 ppm) and pyrimidine (δ 8.2–8.5 ppm) proton environments .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) against calculated values .
  • FTIR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

Q. What stability studies are critical for handling this compound in experimental workflows?

Conduct accelerated stability testing under varied conditions:

  • Thermal stress : Store at 40°C/75% RH for 1–4 weeks to assess decomposition (e.g., cyclopropyl ring opening or hydrolysis).
  • Photolytic stability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants via LC-MS .
  • Solution-phase stability : Monitor pH-dependent degradation in buffers (e.g., phosphate, acetate) using UV-Vis spectroscopy .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Screen for bioactivity using:

  • Enzyme inhibition assays : Target kinases or proteases (common for pyrimidine derivatives) with fluorogenic substrates .
  • Antimicrobial susceptibility testing : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reactivity data?

Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, use Gaussian09 to model cyclopropane ring strain effects on pyrimidine nucleophilicity . Validate discrepancies between theoretical and experimental yields by refining solvation models (e.g., COSMO-RS) and comparing with kinetic data .

Q. What strategies address low reproducibility in scaled-up syntheses?

Apply process analytical technology (PAT) :

  • Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Optimize mixing efficiency (e.g., computational fluid dynamics for reactor design) to avoid localized pH gradients .
  • Implement membrane separation technologies (e.g., nanofiltration) for impurity removal during crystallization .

Q. How can researchers resolve conflicting biological activity data across cell lines?

Adopt multi-omics integration :

  • Perform proteomic profiling (LC-MS/MS) to identify off-target interactions.
  • Use RNA-seq to correlate gene expression patterns (e.g., efflux pumps) with resistance mechanisms .
  • Validate hypotheses with isogenic cell lines (CRISPR-edited for suspected targets) .

Q. What advanced characterization techniques elucidate degradation pathways?

Combine LC-QTOF-MS for non-targeted analysis of degradants with NMR kinetics (e.g., VT-NMR for temperature-dependent decomposition). For example, track cyclopropyl ring-opening intermediates under acidic conditions using 2D NMR (HSQC, HMBC) .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies between computational predictions and experimental reaction yields?

  • Refine computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and include dispersion corrections .
  • Re-evaluate experimental conditions : Test inert atmospheres (N₂/Ar) to exclude oxidative side reactions .
  • Cross-validate with microkinetic models : Incorporate Arrhenius parameters from differential scanning calorimetry (DSC) .

Q. What statistical approaches are recommended for optimizing multi-step synthetic routes?

Use response surface methodology (RSM) with central composite designs to model interactions between variables (e.g., temperature, catalyst loading). For example, apply ANOVA to identify significant factors in cyclopropane ring formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
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2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.